molecular formula C20H18O7 B14294964 3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione CAS No. 119755-10-1

3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione

Cat. No.: B14294964
CAS No.: 119755-10-1
M. Wt: 370.4 g/mol
InChI Key: BVBPNZGHDANZJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through the extraction of the heartwood of Cedrus deodara. The dried heartwood is powdered and extracted with 95% ethanol at 60–65°C for 4 hours . The ethanol extract is then evaporated under reduced pressure to yield a dark brown semi-solid residue. This residue is further purified using High-Performance Liquid Chromatography (HPLC) on a reverse-phase C-18 column with a methanol-water mobile phase .

Industrial Production Methods

While specific industrial production methods for 3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione are not well-documented, the extraction and purification process described above can be scaled up for industrial applications. The use of HPLC and other chromatographic techniques ensures the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the furan-2,5-dione core to a more saturated structure.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinones, reduced furan derivatives, and substituted phenyl compounds.

Scientific Research Applications

3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione stands out due to its dual anxiolytic and antidepressant activities, which are not commonly observed in similar compounds

Properties

CAS No.

119755-10-1

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

3,4-bis(3,4-dimethoxyphenyl)furan-2,5-dione

InChI

InChI=1S/C20H18O7/c1-23-13-7-5-11(9-15(13)25-3)17-18(20(22)27-19(17)21)12-6-8-14(24-2)16(10-12)26-4/h5-10H,1-4H3

InChI Key

BVBPNZGHDANZJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)OC2=O)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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